N-(3-Aminophenyl)acetamide physical properties
N-(3-Aminophenyl)acetamide physical properties
An In-depth Technical Guide to the Physical Properties of N-(3-Aminophenyl)acetamide
Abstract
N-(3-Aminophenyl)acetamide, also known as 3'-aminoacetanilide (CAS No: 102-28-3), is a pivotal intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and dye industries.[1][2][3] A comprehensive understanding of its physical properties is paramount for researchers, scientists, and drug development professionals to ensure predictable behavior in reaction kinetics, formulation, purification, and storage. This guide provides an in-depth analysis of the core physical characteristics of N-(3-Aminophenyl)acetamide, contextualizes these properties based on its molecular structure, outlines rigorous experimental protocols for their validation, and discusses their interdependencies.
Compound Identification and Molecular Structure
The foundation of any physical property analysis lies in the unambiguous identification and structural understanding of the molecule.
The structure of N-(3-Aminophenyl)acetamide features a central benzene ring substituted with an amino group (-NH₂) and an acetamido group (-NHCOCH₃) at the meta-positions (1 and 3). This configuration is critical as it dictates the molecule's polarity, capacity for hydrogen bonding, and crystal packing efficiency, which in turn govern its macroscopic physical properties. The presence of two hydrogen bond donor sites (the amine and amide N-H) and two acceptor sites (the amide C=O and the amine nitrogen) is a key determinant of its behavior.[5]
Core Physical Properties: A Quantitative Overview
For ease of reference, the key physical properties of N-(3-Aminophenyl)acetamide are summarized below. These values represent a consensus from reliable chemical data sources and provide a baseline for laboratory work.
| Property | Value | Source(s) |
| Appearance | White, gray, or light brown crystalline powder/solid | [2][3][4][5][10] |
| Melting Point | 86-88 °C | [1][2][5][10] |
| Boiling Point | ~388.9 °C (at 760 mmHg); often decomposes | [4][5][9][11] |
| Water Solubility | 1-5 g/100 mL at 24 °C | [3][5][9][10][12] |
| Density | 1.139 - 1.203 g/cm³ | [5][9][10] |
| Flash Point | 189 °C | [5][9][10] |
| pKa (Predicted) | 14.82 ± 0.70 (Amide N-H) | [2][5][10][13] |
| XLogP3 | 0.9 | [4][5][11] |
In-Depth Analysis of Key Properties
Simply listing data is insufficient for advanced applications. Understanding the causality behind these values is essential for troubleshooting and predictive modeling.
Thermal Properties: Melting and Boiling Point
The melting point of N-(3-Aminophenyl)acetamide is consistently reported in the narrow range of 86-88 °C.[1][2][5] This distinct melting point is indicative of a well-ordered crystalline solid. The contributing factors are the molecule's planar aromatic ring, which facilitates efficient π-stacking, and its capacity for extensive intermolecular hydrogen bonding via the amino and acetamido groups. These combined forces create a stable crystal lattice that requires significant thermal energy to disrupt.
In contrast, the boiling point is less clearly defined, with estimates ranging from 272 °C to 389 °C and reports of decomposition.[4][5][9][10] This discrepancy is not an error but a reflection of the compound's chemical nature. The strong intermolecular hydrogen bonds that give it a relatively high melting point also demand a very high energy input to transition into the gaseous phase. At the temperatures required for boiling under atmospheric pressure, the molecule's kinetic energy is sufficient to cause bond cleavage and decomposition, primarily emitting toxic nitrogen oxide fumes.[2][10][11] Therefore, any experimental determination of the boiling point must be performed under significant vacuum to reduce the temperature required for volatilization.
Solubility Profile
The solubility of N-(3-Aminophenyl)acetamide is a direct consequence of its dual chemical nature. The polar amino and acetamido groups can form hydrogen bonds with protic solvents like water, leading to its moderate aqueous solubility of 1-5 g/100 mL.[3][5][9][12] However, the non-polar benzene ring limits this solubility, preventing it from being freely miscible.
This balance is quantified by the partition coefficient, indicated by an XLogP3 value of 0.9.[4][5][11] This value suggests a slight preference for an octanol phase over a water phase, classifying it as moderately lipophilic.
-
In Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to the ability to engage in hydrogen bonding.
-
In Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated as these solvents can accept hydrogen bonds and have sufficient polarity to solvate the molecule.
-
In Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the dominance of the polar functional groups.
This solubility profile is critical for selecting appropriate solvent systems for synthesis workups, recrystallization, and formulation.
Experimental Protocols for Property Verification
To ensure scientific integrity, physical properties must be verified using standardized, self-validating methods.
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is the preferred method over traditional capillary techniques for high-purity samples. It provides not only the melting point but also the enthalpy of fusion (ΔHfus), offering deeper insight into the crystal lattice energy.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified indium standard (m.p. 156.6 °C). The measured onset temperature must be within ±0.5 °C of the certified value.
-
Sample Preparation: Accurately weigh 2-3 mg of N-(3-Aminophenyl)acetamide into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: Determine the melting point from the onset temperature of the endothermic melting peak. The peak area corresponds to the enthalpy of fusion. A single, sharp peak validates the sample's purity.
Protocol: Aqueous Solubility Determination by the Shake-Flask Method (OECD 105)
Rationale: This method is a globally recognized standard for determining water solubility, ensuring reproducibility and reliability.
Methodology:
-
System Preparation: Add an excess amount of N-(3-Aminophenyl)acetamide (e.g., 10 g) to a flask containing 100 mL of deionized water. This ensures a saturated solution is formed.
-
Equilibration: Seal the flask and agitate it in a constant temperature water bath maintained at 24 °C ± 0.5 °C for 24 hours. A preliminary test should confirm that equilibrium is reached within this timeframe.
-
Phase Separation: After agitation, allow the flask to stand undisturbed at the same temperature for at least 24 hours to allow undissolved solid to settle.
-
Sampling & Analysis: Carefully extract an aliquot from the clear supernatant. To avoid including solid particulates, centrifugation through a validated, non-binding filter (e.g., PTFE) is required.
-
Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibrated standard curve.
-
Validation: The experiment should be run in triplicate to ensure the standard deviation is within acceptable limits (<10%).
Interrelation of Physical Properties: A Structural Perspective
The physical properties of a compound are not isolated values but are interconnected manifestations of its underlying molecular structure and the resulting intermolecular forces.
Caption: Interplay of structure and physical properties.
Safety, Handling, and Storage
From a practical standpoint, understanding the safety and handling requirements is as crucial as knowing the physical properties.
-
Hazards: N-(3-Aminophenyl)acetamide is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Upon heating to decomposition, it emits toxic fumes.[2][10][11]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat. For weighing and transferring powder, a dust mask (e.g., N95) is recommended.
-
Storage: To maintain its integrity, N-(3-Aminophenyl)acetamide should be stored in a tightly sealed container in a cool, dry place.[1][11] For long-term stability and to prevent oxidation or light-induced degradation, storage under an inert atmosphere (e.g., argon or nitrogen) and in a dark place is recommended.[2][5][10][12][13]
Conclusion
N-(3-Aminophenyl)acetamide is a compound whose physical properties are a textbook example of structure-function relationships. Its distinct melting point, high decomposition temperature, and balanced solubility are all direct consequences of the interplay between its aromatic core and its hydrogen-bonding functional groups. For the researchers, scientists, and drug development professionals who utilize this key intermediate, the data and protocols presented in this guide serve as a foundational resource for ensuring its effective, safe, and predictable application in the laboratory and beyond.
References
-
N-(3-Aminophenyl)acetamide - LookChem. [Link]
-
Cas 102-28-3,N1-(3-Aminophenyl)acetamide - LookChem. [Link]
-
N1-(3-Aminophenyl)acetamide CAS 102-28-3 - Henan Tianfu Chemical. [Link]
-
3-Aminoacetanilide - Wikipedia. [Link]
-
m-Aminoacetanilide | C8H10N2O - PubChem. [Link]
-
3'-Aminoacetanilide | CAS No: 102-28-3 - Pharmaffiliates. [Link]
Sources
- 1. 3-aminoacetanilide | 102-28-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. N1-(3-Aminophenyl)acetamide | 102-28-3 [chemicalbook.com]
- 3. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]
- 4. m-Aminoacetanilide | C8H10N2O | CID 7604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. chemscene.com [chemscene.com]
- 8. scbt.com [scbt.com]
- 9. N1-(3-Aminophenyl)acetamide CAS 102-28-3 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]
- 10. lookchem.com [lookchem.com]
- 11. echemi.com [echemi.com]
- 12. N1-(3-Aminophenyl)acetamide CAS#: 102-28-3 [m.chemicalbook.com]
- 13. 102-28-3 CAS MSDS (N1-(3-Aminophenyl)acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
